molecular formula C17H12O3 B3343683 1-Naphthyl salicylate CAS No. 550-97-0

1-Naphthyl salicylate

Cat. No.: B3343683
CAS No.: 550-97-0
M. Wt: 264.27 g/mol
InChI Key: CVRCFLFEGNKMEC-UHFFFAOYSA-N
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Description

1-Naphthyl salicylate, also known as 2-Hydroxybenzoic acid 1-naphthalenyl ester, is an organic compound with the molecular formula C₁₇H₁₂O₃. It is a derivative of naphthalene and salicylic acid, combining the structural features of both compounds. This compound is known for its unique chemical properties and has found applications in various scientific fields.

Preparation Methods

1-Naphthyl salicylate can be synthesized through esterification reactions. One common method involves the reaction of salicylic acid with 1-naphthol in the presence of a dehydrating agent such as sulfuric acid or phosphorus oxychloride. The reaction typically proceeds under reflux conditions, and the product is purified through recrystallization.

Industrial production methods may involve similar esterification processes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial synthesis.

Chemical Reactions Analysis

1-Naphthyl salicylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form naphthoquinone derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can convert this compound to its corresponding alcohol derivatives. Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: The aromatic rings in this compound can undergo electrophilic substitution reactions. Halogenation, nitration, and sulfonation are common substitution reactions, with reagents such as chlorine, nitric acid, and sulfuric acid, respectively.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with potassium permanganate can yield naphthoquinone derivatives, while reduction with sodium borohydride produces alcohol derivatives.

Scientific Research Applications

1-Naphthyl salicylate has diverse applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of more complex molecules.

    Biology: The compound’s structural features make it useful in studying enzyme interactions and as a probe in biochemical assays.

    Medicine: Research has explored its potential as an anti-inflammatory agent due to its structural similarity to salicylic acid.

    Industry: this compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Naphthyl salicylate involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes involved in inflammatory pathways, similar to salicylic acid. The compound’s aromatic structure allows it to interact with proteins and other biomolecules, potentially affecting their function.

Comparison with Similar Compounds

1-Naphthyl salicylate can be compared to other naphthalene and salicylate derivatives:

    Naphthalene: A simple aromatic hydrocarbon with two fused benzene rings. Unlike this compound, it lacks the ester and hydroxyl functional groups.

    Salicylic Acid: A well-known anti-inflammatory agent with a hydroxyl group and a carboxyl group attached to a benzene ring. It is structurally simpler than this compound.

    1-Naphthol: A naphthalene derivative with a hydroxyl group. It serves as a precursor in the synthesis of this compound.

The uniqueness of this compound lies in its combined structural features of naphthalene and salicylic acid, which confer distinct chemical and biological properties.

Properties

IUPAC Name

naphthalen-1-yl 2-hydroxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12O3/c18-15-10-4-3-9-14(15)17(19)20-16-11-5-7-12-6-1-2-8-13(12)16/h1-11,18H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVRCFLFEGNKMEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2OC(=O)C3=CC=CC=C3O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

550-97-0
Record name 1-Naphthyl salicylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000550970
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-NAPHTHYL SALICYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/109J440146
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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